Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in several studies . For instance, one method involves the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is planar and exhibits significant pi-electron delocalization . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .Chemical Reactions Analysis
Thiazoles are known for their diverse biological activities and have been used as starting materials for the synthesis of a wide range of heterocyclic analogues . They have been utilized in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .Scientific Research Applications
Synthesis and Chemical Transformations
The compound has been utilized as a key intermediate in the synthesis of complex molecules. For instance, transformations of dimethyl acetone-1,3-dicarboxylate have led to the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its role in the creation of pyrido and pyrimidinyl derivatives (Žugelj et al., 2009). Similarly, the compound has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in generating structurally diverse molecules (Albreht et al., 2009).
Antimicrobial and Anticancer Activities
Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate derivatives have shown potential in antimicrobial and anticancer applications. For example, the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids and their evaluation for antibacterial activity highlight the compound's potential in developing new antimicrobial agents (Markovich et al., 2014). Moreover, the synthesis and anti-proliferative screening of new thiazole compounds against breast cancer cells MCF7 demonstrate the anticancer potential of these derivatives (Sonar et al., 2020).
Corrosion Inhibition
Interestingly, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives have also been explored for their corrosion inhibition properties. The study on the corrosion inhibition efficiency of these compounds to prevent the corrosion of AA6061 alloy in hydrochloric acid media indicates their potential application in materials science (Raviprabha & Bhat, 2019).
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a complex compound with potential biological activity. Thiazole derivatives, in general, have been found to interact with various biological targets, including DNA and topoisomerase II .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of thiazole derivatives with dna and topoisomerase ii suggests that this compound may affect dna replication and cell cycle progression .
Result of Action
Thiazole derivatives have been reported to cause dna double-strand breaks and cell death, suggesting that this compound may have cytotoxic effects .
Future Directions
Thiazole derivatives, including Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties and lesser side effects .
Properties
IUPAC Name |
ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTYLIJXUZQDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576941 |
Source
|
Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133833-93-9 |
Source
|
Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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